molecular formula C16H12F3NO B1464750 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 946049-56-5

2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1464750
CAS No.: 946049-56-5
M. Wt: 291.27 g/mol
InChI Key: NNUIPBZSYZPFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is a bicyclic organic compound featuring a dihydroquinolin-4(1H)-one core substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, conferring unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry due to the metabolic stability and lipophilicity often associated with trifluoromethylated aromatics, which can enhance bioavailability and target binding .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)11-7-5-10(6-8-11)14-9-15(21)12-3-1-2-4-13(12)20-14/h1-8,14,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIPBZSYZPFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695921
Record name 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946049-56-5
Record name 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one typically involves:

  • Formation of key intermediates such as substituted 2-aminobenzophenones or 2-iodoanilines.
  • Construction of the dihydroquinolinone core via intramolecular cyclization.
  • Installation of the 4-(trifluoromethyl)phenyl substituent through palladium-catalyzed cross-coupling reactions.

Preparation of Key Intermediates

Synthesis of 2-Iodoanilines and N-(2-iodophenyl) Pyridine-2-sulfonamides

  • 2-Iodoanilines are prepared via iodination of anilines under controlled conditions.
  • These are then converted to N-(2-iodophenyl) pyridine-2-sulfonamides by reaction with 2-pyridylsulfonyl chloride in the presence of pyridine at 0 °C under nitrogen atmosphere.
  • This step is crucial for subsequent palladium-catalyzed cyclization reactions.

Preparation of 1-(2-aminophenyl)ethanone Derivatives

  • 1-(2-aminophenyl)ethanone derivatives are synthesized by bromination of 1-(2-aminophenyl)ethanone using N-bromosuccinimide in acetonitrile at 0 °C to room temperature.
  • These intermediates serve as substrates for further transformations leading to the quinolinone core.

Cyclization to Form 2,3-Dihydroquinolin-4(1H)-one Core

  • The intramolecular cyclization is typically achieved by refluxing the appropriate 1-(2-aminophenyl)-3-phenylprop-2-en-1-one derivatives with zinc chloride in acetonitrile for about 24 hours.
  • This step forms the dihydroquinolin-4(1H)-one skeleton with good yields (~70%).
  • Alternative methods involve the use of magnesium turnings and iodine in dry tetrahydrofuran (THF) under argon, followed by hydrogenation over Pd/C to reduce intermediates to the dihydroquinolinone structure.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

  • The introduction of the 4-(trifluoromethyl)phenyl group at the 2-position is accomplished via Suzuki-Miyaura cross-coupling.
  • The key intermediate 3-iodo-4(1H)-quinolone O-ethyl ether is reacted with 4-(trifluoromethyl)phenylboronic acid or ester in the presence of Pd(0) tetrakis(triphenylphosphine) catalyst and aqueous potassium carbonate in degassed dimethylformamide (DMF).
  • The reaction is stirred at 85 °C for 18 hours, followed by work-up involving filtration, extraction, and silica gel chromatography to afford the coupled product.
  • Subsequent deprotection or hydrolysis steps yield the target this compound.

Representative General Procedures (Adapted from Literature)

Procedure Description Conditions Yield / Notes
General Procedure A Formation of Schiff base and cyclization para-Toluene sulfonic acid in benzene reflux with Dean–Stark trap for 6 h; then heated at 250 °C in DOWTHERM A for 20 min Product collected by filtration after trituration
General Procedure B Iodination of quinolone Reaction with iodine in saturated KI solution in DMF at room temperature for 12 h Product filtered after quenching residual iodine
General Procedure C O-ethylation of 3-iodo-4(1H)-quinolone Potassium carbonate and ethyl iodide in DMF at 50 °C for 8 h Product isolated by extraction and concentration
General Procedure G Suzuki coupling 3-iodo quinolone O-ethyl ether, boronic acid/ester, Pd(0) catalyst, aqueous K2CO3 in degassed DMF at 85 °C for 18 h Purified by silica gel chromatography
General Procedure H Deprotection/hydrolysis Treatment with 50% aqueous HBr in acetic acid at 90 °C for 24 h Product recrystallized from DMF/methanol

Detailed Research Findings and Data

  • The Suzuki coupling step is critical for introducing the trifluoromethyl-substituted phenyl group, enabling modulation of biological activity.
  • Yields for the key steps range from 60% to 76%, depending on substrate purity and reaction conditions.
  • Purification is typically achieved by silica gel chromatography using mixtures of ethyl acetate and petroleum ether or dichloromethane.
  • Characterization data such as ^1H NMR, HRMS, and melting points confirm the structure and purity of the final compound.

Summary Table of Key Reagents and Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Schiff base formation & cyclization para-Toluene sulfonic acid Benzene / DOWTHERM A Reflux / 250 °C 6 h / 20 min Not specified Dean–Stark trap used
Iodination Iodine, KI DMF Room temp 12 h High Quenched with sodium thiosulfate
O-ethylation Ethyl iodide, K2CO3 DMF 50 °C 8 h High Dropwise addition of ethyl iodide
Suzuki coupling Boronic acid/ester, Pd(PPh3)4, K2CO3 DMF (degassed) 85 °C 18 h 60-76 Inert atmosphere required
Deprotection 50% HBr in AcOH Acetic acid 90 °C 24 h Moderate Neutralized with KOH

Additional Notes

  • The use of palladium catalysts and boronic acids/esters is a well-established method for arylation, offering regioselectivity and functional group tolerance.
  • The choice of protecting groups and solvents is optimized to maximize yield and facilitate purification.
  • Reaction monitoring by TLC and NMR is standard to ensure completion and purity.
  • The synthetic route is adaptable to various substituted phenyl groups, allowing structural diversification.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates a promising antimicrobial profile, warranting further investigation into its mechanism of action and potential applications in treating bacterial infections .

Organic Electronics

The trifluoromethyl group enhances the electronic properties of the quinolinone structure, making it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study : Research published in Advanced Functional Materials explored the use of this compound in fabricating OLEDs. The results showed improved efficiency and stability compared to devices using traditional materials, indicating its potential for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to the modulation of specific biochemical pathways, making the compound effective in various therapeutic and industrial applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dihydroquinolin-4(1H)-one scaffold is highly modular, allowing for diverse substitutions. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues and Properties
Compound Name Substituents Molecular Features Synthesis Method Notable Properties
Target Compound 4-(Trifluoromethyl)phenyl -CF₃ (strong -I effect) Likely microwave-assisted with InCl₃ (inferred) High metabolic stability, lipophilicity
2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one 4-Fluorophenyl -F (moderate -I effect) Acid/base catalysis Smaller substituent, distinct crystal packing
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Chloro, methyl groups Bulky substituents, H-bond donor Microwave irradiation with InCl₃ Forms dimers via N–H⋯N H-bonds; π-π stacking
(E)-2-(2-Bromophenyl)-3-(2-chlorobenzylidene)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one Bromo, chloro, sulfonyl Halogenated, sulfonyl group Halogen-dependent isomerization Grouped into chlorinated/fluorinated clusters for analysis
Key Observations:

Electronic Effects :

  • The -CF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to halogens (-F, -Cl, -Br). This enhances electrophilic character and may reduce susceptibility to oxidative metabolism .
  • Fluorinated analogues (e.g., 4-fluorophenyl) exhibit moderate -I effects, influencing reactivity and intermolecular interactions .

In contrast, smaller halogens (F, Cl) allow tighter molecular arrangements . In 2-(2-chloro-6,7-dimethylquinolin-3-yl)-..., chloro and methyl groups facilitate dimerization via N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å) . The -CF₃ group may disrupt such interactions due to its bulk.

Synthetic Approaches: Microwave-assisted synthesis with InCl₃ catalysis is common for dihydroquinolin-4(1H)-ones, achieving yields >60% . Halogenated derivatives (e.g., bromo, chloro) often require halogen-specific reagents or isomerization conditions .

Physicochemical Properties

  • Thermal Stability: Trifluoromethyl groups enhance thermal stability due to strong C–F bonds, a property less pronounced in halogenated analogues .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a quinolinone core with a trifluoromethyl group attached to a phenyl ring. Its chemical formula is C16H12F3NOC_{16}H_{12}F_3NO and its CAS number is 946049-56-5.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds with similar structures have been reported to exhibit moderate activity against these enzymes with IC50 values ranging from 10.4 μM to 24.3 μM .
  • Antiviral Activity : Preliminary data suggest that derivatives of this compound may possess antiviral properties. In studies involving synthesized analogs, some compounds demonstrated significant inhibitory effects against viruses such as H1N1 and HSV-1, indicating a potential therapeutic application .
  • Anticancer Potential : The mechanism of action appears to involve modulation of specific biochemical pathways relevant to cancer cell proliferation. Some analogs have been noted for their selective inhibition of the mTOR pathway, which is crucial in cancer metabolism and growth .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The trifluoromethyl substitution enhances binding affinities towards biological targets by influencing electronic and steric properties. This modification can lead to increased selectivity and efficacy in enzyme inhibition and receptor interactions .
  • Molecular Docking Studies : In silico studies have provided insights into the binding modes of the compound with target proteins, confirming its potential as a lead compound in drug design .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Enzyme Inhibition Study : A study examined the inhibitory effects of various substituted dihydroquinolinones on AChE and BChE. The results indicated that the trifluoromethyl group significantly influenced enzyme binding and inhibition profiles, with some derivatives showing improved potency compared to non-fluorinated analogs .
  • Antiviral Screening : In a recent antiviral screening program, several derivatives of this compound were tested against H1N1 virus. Compounds demonstrated low micromolar IC50 values, suggesting effective viral inhibition while maintaining safety profiles on normal cells .

Comparative Analysis

A comparison with structurally similar compounds reveals unique attributes provided by the trifluoromethyl substitution:

Compound NameStructureUnique Features
2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-oneStructureContains fluorine instead of trifluoromethyl; different biological activity.
3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-oneStructureAcyl substitution enhances enzyme inhibition potential.
2-(Phenyl)-2,3-dihydroquinolin-4(1H)-oneStructureLacks trifluoromethyl; simpler structure may lead to different pharmacological profiles.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one?

The compound is synthesized via multistep routes involving N-sulfonylation , phosphonate acylation , and aza-Michael addition reactions. For example, methyl 2-(arylsulfonylamino)benzoates are prepared by reacting methyl 2-aminobenzoates with arylsulfonyl chlorides. Subsequent condensation with aldehydes and intramolecular cyclization yields dihydroquinolin-4(1H)-one derivatives. Modifications in substituents (e.g., trifluoromethyl groups) require optimization of reaction conditions, such as using LDA (lithium diisopropylamide) as a base and monitoring progress via ³¹P-NMR .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, singlets at δ 10.57–10.90 ppm (¹H NMR) indicate NH protons, while ³¹P-NMR tracks phosphonate intermediates .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks. Refinement tools like SHELXL (for small-molecule structures) and omission of outliers (e.g., the (1 1 0) reflection in ) improve data accuracy .
  • IR Spectroscopy : Bands at ~1610 cm⁻¹ confirm carbonyl (C=O) groups .

Q. What analytical challenges arise during purity assessment?

Common issues include:

  • Isomer Mixtures : Cis/trans isomers form during synthesis, detectable via splitting patterns in ¹H NMR. Column chromatography or recrystallization (e.g., using Et₂O/CHCl₃) isolates dominant isomers .
  • Enol-Ketone Tautomerism : ³¹P-NMR and integration of ¹H signals distinguish tautomeric forms .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

DFT/TD-DFT calculations model excited-state proton transfer (e.g., fluoride sensing mechanisms in related dihydroquinolinones) and optimize molecular geometries. These methods rationalize fluorescence "turn-on" mechanisms and guide substituent selection for target applications .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

  • Omission of Outliers : In X-ray refinement, excluding reflections with poor agreement (e.g., due to crystal defects) improves R-factors .
  • Dynamic NMR Analysis : Variable-temperature NMR resolves overlapping signals caused by slow interconversion of isomers .

Q. How is the compound evaluated for biological activity in cancer research?

  • Cytotoxicity Assays : HL-60 (leukemia) and MCF-7 (breast cancer) cell lines are treated with the compound, with IC₅₀ values determined via MTT assays. Selectivity is assessed using normal cells (e.g., HUVEC) .
  • Mechanistic Studies : Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining), while RT-PCR evaluates ABCB1 transporter expression to assess drug resistance .

Q. What role do substituents play in modulating bioactivity or photophysical properties?

  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Hydroxyphenyl Substituents : Enable excited-state proton transfer for fluoride ion sensing, as seen in structurally similar probes .

Methodological Considerations

  • Stereochemical Control : Use chiral catalysts (e.g., piperidine acetate) during aza-Michael additions to favor specific enantiomers .
  • Crystallization Optimization : Ionic liquids (e.g., [bmim]BF₄) improve reaction yields and facilitate single-crystal growth for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.